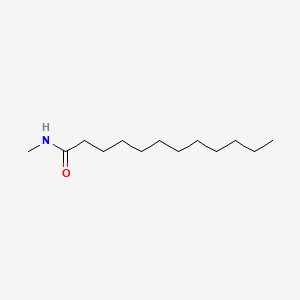

N-Methyldodecanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyldodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSJINSLHHRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181964 | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27563-67-3 | |

| Record name | N-Methyldodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27563-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of N Methyldodecanamide in Amide Chemistry

N-Methyldodecanamide is classified as a fatty acid amide. cymitquimica.com Its molecular structure is characterized by a long, hydrophobic hydrocarbon chain attached to an amide functional group. cymitquimica.com This structure imparts specific chemical properties, including the ability to form hydrogen bonds, which influences its physical state and solubility. cymitquimica.com

Key Chemical Reactions:

Reduction: Like other amides, this compound can be reduced, typically using a strong reducing agent like lithium aluminium hydride (LiAlH₄). This reaction converts the amide's carbonyl group into a methylene (B1212753) group, yielding an amine. libretexts.org This transformation is a hallmark of amide chemistry and distinguishes it from other carboxylic acid derivatives. libretexts.org

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions with heating to produce a carboxylic acid and an amine. libretexts.org This reaction is fundamental in understanding the stability and degradation pathways of amides.

Significance of N Methyldodecanamide in Bio Crude Composition and Hydrothermal Liquefaction Studies

Hydrothermal liquefaction (HTL) is a thermochemical process that converts wet biomass into bio-crude oil. mdpi.com N-Methyldodecanamide has been identified as a component in bio-crude produced from various feedstocks, particularly those with significant protein and lipid content. aip.orgd-nb.info

Formation in HTL:

The formation of this compound and other amides during HTL is often attributed to the decomposition of proteins and amino acids present in the biomass. aip.org As the temperature increases during the HTL process, the reactions of nitrogen-containing compounds intensify, leading to the release of amides. aip.orgresearchgate.net Studies have shown that the relative percentage of amides, including this compound, in bio-crude can increase with rising reaction temperatures. researchgate.net

Model Compound in Hydrotreating:

Due to its presence in bio-crude, this compound serves as a model compound in hydrotreating studies. These studies aim to upgrade bio-crude by removing heteroatoms like nitrogen and oxygen. The conversion of this compound over catalysts such as sulfided NiMo/Al₂O₃ is investigated to understand the reaction networks. Research indicates two primary conversion pathways: deoxygenation followed by denitrogenation, and denitrogenation followed by deoxygenation, with the former being the dominant route. researchgate.net

Context of N Methyldodecanamide in Surfactant and Materials Science Research

The amphiphilic nature of N-methyldodecanamide, arising from its long hydrophobic tail and polar amide head, makes it a subject of interest in surfactant and materials science research. cymitquimica.com

Surfactant Properties:

This compound and its derivatives exhibit surfactant properties, finding use as emulsifiers and lubricants in various industrial applications. cymitquimica.com Its molecular structure allows it to reduce surface tension at interfaces, a key characteristic of surfactants.

Role in Micellar Systems:

Research has explored the impact of related compounds, such as N-hydroxyethyl-N-methyldodecanamide, on the viscoelastic properties of micellar solutions. The addition of these amides to surfactant solutions can lead to an increase in viscosity, indicative of the formation of wormlike micelles. researchgate.net This behavior is crucial for the formulation of various products requiring specific rheological properties.

Role of N Methyldodecanamide in Biological Activity Investigations

N-Methyldodecanamide has been detected in various plant and biological extracts, prompting investigations into its potential biological activities.

Identified in Natural Sources:

Capparis spinosa (Caper): this compound has been exclusively detected in the ripe fruits of Capparis spinosa. Its presence suggests the activation of specialized metabolic pathways during fruit ripening, where it may play a role in seed protection or possess antimicrobial properties. mdpi.com

Acacia arabica: LC-MS analysis of the bark extract of Acacia arabica has also identified this compound among its bioactive constituents. orientjchem.org

Screening for Biological Effects:

Current Gaps and Future Directions in N Methyldodecanamide Research

Advanced Synthetic Routes for this compound and its Derivatives

Modern organic synthesis provides several advanced routes to produce this compound and its analogs. These methods focus on achieving high yield, selectivity, and sustainability, moving beyond classical amide synthesis from acid chlorides.

Catalytic hydrogenation is a prominent method for the transformation of amides. In the context of producing amines from amides, the reaction involves the reduction of the amide's carbonyl group to a methylene (B1212753) group (C=O → CH₂). libretexts.orgopenstax.org This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The mechanism proceeds through the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of the oxygen atom, leading to an iminium ion intermediate which is then further reduced to the amine. libretexts.orgopenstax.org

For the hydrotreatment of fatty amides like this compound, which is relevant in biofuel upgrading, transition metal catalysts are employed. Zirconia-supported catalysts with metals such as Platinum (Pt), Ruthenium (Ru), and Nickel (Ni) have been studied for the conversion of C16 amides and amines. acs.org The conversion of this compound can proceed through two primary pathways on sulfided NiMo/Al₂O₃ catalysts: a deoxygenation (DO) pathway followed by denitrogenation of the amine intermediate, or a denitrogenation (DN) pathway followed by deoxygenation of the alkanol intermediate. researchgate.net

The reactivity of amides in hydrogenation is influenced by their electronic properties, specifically the electrophilicity of the carbonyl carbon. N-aryl amides are generally more reactive than N-alkyl amides. acs.org In a study using a manganese-based catalyst for amide hydrogenation, various N-aryl amides were successfully converted to their corresponding alcohols and amines. acs.org However, under the same conditions, this compound, being a less electrophilic N-alkyl amide, showed no conversion, highlighting that its lower electrophilicity can be a barrier to efficient hydrogenation under certain catalytic systems. acs.org

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, combined with traditional chemical reactions, to build complex molecules. This approach is particularly valuable for creating chiral compounds and reducing the need for protecting groups. While a direct chemoenzymatic synthesis for this compound is not extensively documented, the principles are well-established for producing amide-containing molecules and can be applied to its analogs.

Enzymes, particularly lipases, are known to catalyze amidation reactions under mild conditions. These strategies are often employed in the synthesis of complex natural products and their analogs. For example, chemoenzymatic methods have been successfully used to synthesize stable N-acetyl analogues of biologically important b-series gangliosides. ucsd.edu Another example is the synthesis of the siderophore desferrioxamine E, where enzymes of the NRPS-Independent Siderophore (NIS) synthesis pathway are used for the iterative coupling of monomers. nih.gov These approaches, which involve precise enzyme-catalyzed amide bond formation, demonstrate the potential for developing chemoenzymatic routes to this compound analogs, potentially offering high selectivity and greener reaction conditions. ucsd.edunih.gov

Optimizing reaction conditions is critical for maximizing the yield and selectivity of a desired product in any synthetic process. For the catalytic hydrogenation of amides, key parameters include the choice of catalyst, solvent, temperature, pressure, and the use of additives.

In the production of N,N-dimethyldodecylamine from the corresponding amide, a Ni/γ-Al₂O₃ catalyst was used. researchgate.net It was found that introducing dimethylamine (B145610) into the starting materials suppressed a side reaction that produced dodecyl alcohol, thereby increasing the selectivity for the desired amine product to 99.0%. researchgate.net The study also noted that preparing the catalyst via in-situ reduction in an autoclave resulted in higher activity and stability. researchgate.net

For manganese-catalyzed amide hydrogenation, optimization of the base and catalyst loading was crucial. Excellent conversion of N-aryl amides was achieved at 65 °C with 2 mol % of the manganese complex and 20 mol % of potassium carbonate (K₂CO₃). acs.org In other systems, such as the selective hydrogenation of nitroarenes, additives like 4-dimethylaminopyridine (B28879) (DMAP) have been shown to dramatically increase both activity and product selectivity to over 99% under mild conditions in a Pt/C-catalyzed process. mdpi.com The choice of solvent can also tune selectivity; for instance, in the BEt₃-base catalyzed reduction of secondary amides, switching the solvent from THF to n-pentane shifted the major product from the amine to the aldimine. sci-hub.se These examples underscore the importance of fine-tuning multiple reaction parameters to control the outcome of amide transformations.

Table 1: Catalyst Systems and Conditions for Amide Transformation

| Target Reaction | Catalyst System | Substrate Example | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Amide Hydrogenation | Manganese complex / K₂CO₃ | N-aryl amides | 65 °C, EtOH solvent | High conversion for N-aryl amides; no conversion for less electrophilic this compound. | acs.org |

| Amide Hydrogenation | Ni/γ-Al₂O₃ | N,N-dimethyldodecylamide | H₂ gas, with added dimethylamine | Addition of dimethylamine suppressed side reactions, leading to 99.0% selectivity. | researchgate.net |

| Amide Hydrotreating | Sulfided NiMo/Al₂O₃ | This compound | - | Conversion occurs via competing deoxygenation (DO) and denitrogenation (DN) pathways. | researchgate.net |

| Amide Reduction | BEt₃ / KOtBu | N-cyclohexylbenzamide | Phenylsilane, n-pentane | Solvent choice influences selectivity between amine and aldimine products. | sci-hub.se |

| Nitroarene Hydrogenation | Pt/C / DMAP | Nitroarenes | H₂ gas, 25 °C | DMAP additive significantly increases activity and selectivity (>99%) for N-arylhydroxylamines. | mdpi.com |

Chemoenzymatic Approaches to this compound Analogs

Formation Mechanisms of this compound in Complex Matrices

This compound has been frequently identified as a component in bio-crude oil produced from the hydrothermal liquefaction (HTL) of biomass. Its presence is not accidental but rather the result of specific decomposition and recombination reactions involving the biomass constituents.

Bio-crude produced via HTL of protein-rich feedstocks, such as microalgae and grass residues, consistently contains a significant fraction of nitrogenous compounds, including amides. mdpi.commdpi.com this compound is a commonly reported amide in these products. mdpi.commdpi.comaip.orgrsc.org

Studies on the HTL of various microalgae species, including Spirulina and Cyanidioschyzon merolae, have identified this compound in the resulting bio-crude. mdpi.comrsc.orgijsgce.comnsf.gov For example, in the HTL of Spirulina, this compound was detected alongside other amides and N-heterocyclic compounds. mdpi.comrsc.orgijsgce.com Its formation is attributed to the high protein content of the feedstock. mdpi.com During HTL, proteins readily hydrolyze into their constituent amino acids. mdpi.comresearchgate.net These amino acids then serve as precursors, undergoing further reactions at high temperatures and pressures to form a variety of compounds, including amides, that become part of the bio-crude oil. aip.orgnsf.gov Similarly, the HTL of protein-extracted grass residue also yielded bio-crude containing this compound. mdpi.com

Table 2: Identification of this compound in Bio-crude from Hydrothermal Liquefaction (HTL)

| Feedstock | Process Conditions | Key Observation | Reference(s) |

|---|---|---|---|

| Microalgae (Spirulina sp.) | Sub- and supercritical HTL (350-400 °C) | This compound was identified as a major amide in the bio-crude, originating from protein decomposition. | mdpi.com |

| Protein-Extracted Grass Residue | HTL (300-400 °C) | This compound was found in minor concentrations (<7%) in the bio-crude. | mdpi.com |

| Fish Proteins and Lipids | Subcritical HTL (200-300 °C) | A significant increase in amide compounds, including this compound, was observed at 275 °C. | aip.org |

| Microalgae (Spirulina platensis) | HTL (280-350 °C) | This compound was identified by GC-MS analysis of the bio-crude. | ijsgce.com |

| Microalgae (Spirulina) | HTL with clay catalysts (270 °C) | This compound was a component of the bio-crude, with its relative percentage influenced by the catalyst used. | rsc.org |

The formation of this compound and other long-chain amides in HTL environments is primarily driven by the decarboxylation and deamination/amination of amino acids derived from protein hydrolysis. mdpi.commdpi.comijsgce.comresearchgate.net

The general proposed mechanism involves several steps. First, under HTL conditions (high temperature and pressure in the presence of water), the peptide bonds in proteins are hydrolyzed, releasing free amino acids. mdpi.com These amino acids are thermally unstable and undergo further degradation. Two key reactions are:

Decarboxylation : The carboxylic acid group (-COOH) of an amino acid is removed, releasing carbon dioxide (CO₂). mdpi.comresearchgate.net

Deamination/Amination : The amino group (-NH₂) is removed from an amino acid (deamination), often producing ammonia. mdpi.comresearchgate.net This ammonia, or other amine intermediates, can then react with other molecules (amination).

The combination of these processes, along with reactions involving fatty acids from lipid hydrolysis, leads to the formation of fatty amides. mdpi.commdpi.com It has been proposed that amides like dodecanamide (B72619) and this compound originate from the decarboxylation and amination of monomers. mdpi.commdpi.comresearchgate.net The conversion of amino acids into bio-crude components at higher temperatures is facilitated by these deamination and decarboxylation reactions. nsf.gov While these are the primary pathways, other complex interactions, such as Maillard reactions between amino acids and carbohydrates, also occur simultaneously, contributing to the diverse range of nitrogenous compounds found in bio-crude. mdpi.comresearchgate.net

Intermediate Species and Reaction Networks in Hydrotreating Processes

The hydrotreating of this compound, a model compound for major components in bio-crudes derived from hydrothermal liquefaction (HTL), proceeds through complex reaction networks. researchgate.netx-mol.net Studies have identified two primary conversion pathways over sulfided catalysts. researchgate.netx-mol.netresearchgate.net

The first is the deoxygenation (DO) pathway, which is considered the dominant route. researchgate.netx-mol.net In this pathway, the initial step is deoxygenation to form a nitrile intermediate, which is then hydrogenated to an amine. researchgate.net This amine intermediate finally undergoes hydrodenitrogenation (HDN) to yield paraffin. researchgate.net

The second, less dominant pathway is the denitrogenation (DN) route. researchgate.netx-mol.net This involves an initial denitrogenation step, followed by the deoxygenation of the resulting alkanol intermediate. researchgate.netx-mol.net

Therefore, the key intermediate species observed during the hydrotreating of this compound include nitriles and aliphatic amines (specifically dodecylmethylamine). researchgate.netopenstax.orgpressbooks.pub In some related amide reductions, such as with lithium aluminum hydride, an iminium ion is a critical intermediate formed after the initial hydride addition and before the final reduction to an amine. openstax.orglibretexts.orglibretexts.orglibretexts.org

Impact of Catalysts (e.g., NiMoS/Al2O3, clay materials) on Formation Pathways

The choice of catalyst has a profound impact on the reaction pathways and product distribution during the processing of this compound and related compounds.

The table below shows the relative peak area percentage of this compound in biocrude produced from the HTL of Spirulina microalgae using different clay catalysts at specific optimal temperatures. rsc.orgrsc.org

| Catalyst | No Catalyst | Montmorillonite | Kaolin | Dolomitic Limestone |

| Relative Content (%) | — | 8.80 | 7.16 | 7.13 |

| Data represents the relative GC-MS peak area percentage in biocrude samples obtained under optimized temperature conditions for each catalyst. rsc.orgrsc.org |

Mechanistic Studies of this compound Reactions

Catalyst Inhibition Effects by Nitrogen-Containing Compounds

Catalyst inhibition by nitrogen-containing compounds is a critical factor in hydrogenation and hydrotreating reactions. This compound itself, being a less electrophilic N-alkyl amide, has been observed to be unreactive under certain manganese-catalyzed hydrogenation conditions, suggesting its potential role as a spectator or inhibitor rather than a substrate in some systems. acs.org

More significantly, the products of amide reduction, particularly primary alkyl amines, can act as potent catalyst inhibitors. acs.org In studies using a manganese-based catalyst for hydrogenation, primary alkyl amines like octylamine (B49996) were found to have a severe inhibitory effect, reducing the rate of product formation by approximately four-fold. acs.org Other related compounds, such as N-alkyl secondary amines and aromatic amines, exhibited a more modest inhibitory effect. acs.org This inhibition appears to be reversible, as the reaction often proceeds to completion, albeit at a much slower rate. acs.org The mechanism of inhibition is believed to involve the binding of the amine to the metal center of the catalyst, forming complexes that are less active for the primary catalytic cycle. acs.org The amine intermediate formed during the hydrotreating of this compound over NiMoS/Al₂O₃ also inhibits the parent amide's conversion. researchgate.netx-mol.net

Metal-Ligand Cooperative Catalysis Mechanisms

Metal-ligand cooperation (MLC) represents a significant strategy in catalysis, where both the metal center and the ligand actively participate in substrate activation and transformation. rsc.org In these systems, the ligand is not merely a spectator that tunes the steric and electronic properties of the metal; instead, it is directly involved in bond-making and bond-breaking steps, often through deprotonation/aromatization or protonation/dearomatization cycles. rsc.orgnih.gov This cooperative action can facilitate challenging reactions like hydrogenation and dehydrogenation under milder conditions. rsc.org

Catalytic systems based on metals such as palladium, platinum, copper, and manganese have demonstrated MLC pathways. acs.orgnih.govnsf.gov For instance, pincer complexes with non-innocent indenediide ligands have been used in multi-cooperative catalysis, combining MLC with Lewis acid activation to promote cycloisomerization reactions. nih.govrsc.org Similarly, chiral phosphine (B1218219) ligands with remote basic amino groups can cooperate with a copper(I) center to achieve asymmetric isomerization. nsf.gov

While MLC is an established and powerful mechanism in homogeneous catalysis, the reviewed literature does not provide specific examples of this mechanism being applied directly to the reactions of this compound. rsc.orgnih.govnsf.govrsc.orgnih.gov The study of this compound has been predominantly in the context of heterogeneous catalysis for biofuel upgrading, where surface reaction mechanisms on catalysts like NiMoS/Al₂O₃ are more commonly invoked. researchgate.netx-mol.net

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry forms the cornerstone of analytical strategies for this compound, providing high sensitivity and selectivity for its detection and measurement.

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of this compound, particularly in samples requiring minimal preparation or for compounds that are not easily volatilized.

In a notable application, Ultra-High Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) was utilized for the suspect and non-target screening of chemicals in household cleaning products. eeer.org This technique successfully identified this compound in a bathroom cleaning product. eeer.org The analysis was performed using an Acquity UPLC BEH C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile, employing electrospray ionization (ESI) in positive mode. eeer.org Similarly, LC-MS analysis with both positive (ES+) and negative (ES-) electrospray ionization has been used to tentatively identify this compound in hydroalcoholic bark extracts of Acacia arabica. researchgate.netorientjchem.org For these analyses, a Waters Xevo TQD triple quadrupole mass spectrometer coupled with an Acquity H-class UPLC system was employed. orientjchem.org

For Mass-Spec compatible applications, it is common to use formic acid in the mobile phase instead of other acids like phosphoric acid. sielc.comsielc.com The LC-based methods are scalable and can be adapted for the isolation of impurities in preparative separation and for pharmacokinetic studies. sielc.comsielc.com

Table 1: Examples of LC-MS Methods for this compound Analysis This table is interactive. Users can sort and filter the data.

| Analytical Technique | Column | Mobile Phase | Ionization Mode | Application | Reference |

|---|---|---|---|---|---|

| UPLC-QTOF-MS | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: 0.1% formic acid in deionized waterB: 0.1% formic acid in acetonitrile | ESI (+) | Suspect screening of household cleaning products | eeer.org |

| LC-MS | Waters Acquity H-class | Gradient elution over 40 minutes | ESI (+) & ESI (-) | Analysis of Acacia arabica bark extract | researchgate.netorientjchem.org |

Gas chromatography-mass spectrometry is a frequently used method for analyzing volatile compounds and is highly effective for the characterization of this compound in complex mixtures like bio-oils derived from hydrothermal liquefaction (HTL). uib.norsc.orgmdpi.com The technique's utility is enhanced by the availability of extensive mass spectra libraries for compound identification. uib.no However, a key limitation is its applicability to only volatile compounds. uib.no

This compound has been identified as a component in bio-crude from various sources, including protein-extracted grass residue and food waste, using GC-MS. rsc.orgmdpi.com For instance, the analysis of food waste HTL oil was performed on a GC-2010 Plus gas chromatograph coupled with a QP2010 SE mass spectrometer, utilizing an SHRXI-5MS column. rsc.org

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution compared to conventional one-dimensional GC. rsc.orggcms.cz A LECO Pegasus GC×GC-HRT (High-Resolution Time-of-Flight) 4D system has been used to analyze HTL oil, demonstrating the power of this technique to separate and identify components in intricate matrices. rsc.org GC×GC provides a more detailed chemical fingerprint of a sample, which is critical for understanding the composition of bio-crudes and environmental samples. rsc.org

Table 2: Examples of GC-MS Methods for this compound Analysis This table is interactive. Users can sort and filter the data.

| Analytical Technique | Column(s) | Key Parameters | Application | Reference |

|---|---|---|---|---|

| GC-MS | SHRXI-5MS (30 m × 0.25 mm ID × 0.5 µm) | Injection Temp: 290 °CIon Source Temp: 260 °CCarrier Gas: Helium | Analysis of food waste HTL oil | rsc.org |

| GC×GC-HRT | Two capillary GC columns | Modulation Period: 8 secondsDetector: High-Resolution TOF-MS | Analysis of food waste HTL oil | rsc.org |

| GC-MS | HP-5 (30 m × 0.25 mm, 0.25 µm) | Temperature Program: 50 °C (3 min) -> 260 °C at 3 °C/min (5 min hold)Carrier Gas: Nitrogen | Analysis of Capparis spinosa essential oil | mdpi.com |

Spectroscopic methods like NMR and HPIR are invaluable for elucidating reaction mechanisms involving this compound. In studies of manganese-catalyzed amide hydrogenation, this compound was used as a model substrate. acs.org The lack of its conversion under specific catalytic conditions provided insights into the influence of amide electrophilicity on reactivity. acs.org The investigation into the catalyst's behavior was further supported by high-pressure infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural and quantitative analysis of samples containing this compound. uib.no Quantitative NMR (qNMR) offers the advantage of being directly quantitative without the need for extensive sample preparation like separation or derivatization. uib.no Mechanistic studies on other amide reactions have also employed various NMR techniques, such as ¹H, ¹⁹F, and ¹H-²⁹Si HMBC, to understand reaction pathways and determine mass balance. ethz.ch

High-pressure IR (HPIR) spectroscopy allows for the in-situ study of catalytic reactions under process-relevant conditions. irdg.org Specialized high-pressure/high-temperature IR cells enable the monitoring of surface species on catalysts, which is crucial for understanding the mechanistic details of reactions like amide hydrogenation. irdg.orgdiva-portal.org

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. In the context of bio-crude production from biomass, where this compound can be a significant nitrogen-containing product, elemental analysis is crucial for assessing fuel quality. mdpi.comtesisenred.net The nitrogen content directly impacts the properties and potential applications of bio-crudes. mdpi.commdpi.com

An elemental analyzer, such as a Perkin Elmer 2400 Series II CHNS/O operating in CHN mode, is typically used for this purpose. mdpi.comtesisenred.net In hydrotreatment studies of amides, an AntekPAC ElemeNtS analyzer has been used specifically to measure the nitrogen content of liquid samples, allowing for the calculation of nitrogen removal efficiency during catalytic upgrading. acs.org

High-Pressure Infrared (HPIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Advanced Analytical Strategies for Bio-Crude and Environmental Samples

The analysis of this compound in complex matrices like bio-crude and environmental samples often requires sophisticated strategies that go beyond targeted analysis of a single compound.

Suspect and non-target screening (NTS) are powerful analytical strategies for identifying a broad range of chemicals in a sample without pre-selecting all of them. au.dkeuropa.eu These approaches utilize high-resolution mass spectrometry (HRMS), most commonly coupled with liquid chromatography (LC-HRMS). eeer.orgau.dk

Suspect Screening involves searching for a predefined list of suspected compounds in a sample by matching measured data (e.g., accurate mass, retention time, isotopic pattern) against a database. eeer.orgau.dk

Non-Target Screening aims to identify completely unknown compounds by interpreting the mass spectral data and proposing chemical structures. au.dk

A study on household cleaning products successfully used a suspect screening approach with UPLC-QTOF-MS to identify this compound. eeer.org The workflow involved sample extraction with methyl tert-butyl ether (MTBE), analysis via LC-HRMS, and data processing with specialized software (UNIFI) that compared the acquired spectra against a library of 581 substances. eeer.org While powerful for identification, it is important to note that NTS techniques typically generate qualitative or semi-quantitative data, and obtaining fully quantitative results usually requires analysis with reference standards. eu-parc.eu These screening methods are becoming essential for environmental monitoring and assessing the chemical space of consumer products. europa.euchromatographyonline.com

Analysis of Physicochemical Parameters in Reaction Systems

The analysis of this compound often occurs within the context of complex reaction systems, such as the hydrotreatment of bio-oils produced from hydrothermal liquefaction (HTL). In these systems, understanding the physicochemical parameters is key to controlling the reaction pathways and final product composition.

Research into the hydrotreatment of fatty amides like this compound utilizes model compounds to understand reaction mechanisms over various catalysts. acs.org The catalysts themselves are characterized to understand how their physical properties influence the reaction. For instance, zirconia-supported metal catalysts used in hydrotreatment are analyzed for specific surface area, pore volume, and metal dispersion. acs.org These parameters are critical as they influence the catalytic activity and selectivity towards desired products. acs.org

Table 1: Physicochemical Properties of Zirconia-Supported Catalysts for Amide Hydrotreatment

This table outlines the measured properties of various calcined catalysts used in hydrotreatment reactions. The data is based on N2-physisorption for surface area and pore characteristics, and pulse chemisorption for metal-specific properties. acs.org

| Catalyst | Metal Loading (wt %) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Mean Pore Diameter (nm) | Metal Dispersion (%) | Mean Metal Particle Size (nm) |

| Ni/ZrO₂ | 0.7 | 93 | 0.40 | 17.1 | 1.1 | 79.9 |

| Pd/ZrO₂ | 0.6 | 93 | 0.40 | 17.1 | 12.1 | 8.8 |

| Pt/ZrO₂ | 0.6 | 93 | 0.40 | 17.1 | 8.1 | 13.9 |

| Rh/ZrO₂ | 0.7 | 93 | 0.40 | 17.1 | 24.1 | 4.3 |

| Ru/ZrO₂ | 0.7 | 93 | 0.40 | 17.1 | 23.9 | 3.8 |

Data sourced from a study on zirconia-supported catalysts. acs.org

Quantification of Specific Components within Complex Mixtures

Quantifying this compound within complex matrices like bio-crude, plant extracts, or commercial products requires sophisticated analytical methods capable of separating and identifying individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used for this purpose. mdpi.comresearchgate.net In the analysis of bio-crude from hydrothermal liquefaction, samples are typically dissolved in a solvent like acetone (B3395972) before being injected into the GC-MS system. rsc.org The separation is performed on a capillary column, such as an SHRXI-5MS (30 m × 0.25 mm ID × 0.5 µm film thickness), using helium as the carrier gas. rsc.org The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the column's stationary phase. rsc.orgmdpi.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, allowing for identification by comparing the fragmentation pattern to spectral libraries like Wiley and NIST. mdpi.com

For highly complex samples, two-dimensional gas chromatography (GC×GC) coupled with a high-resolution time-of-flight (HR-TOF) mass spectrometer offers enhanced separation power. rsc.org This method uses two different GC columns to separate the sample, providing much greater resolution of individual components in mixtures like HTL bio-oil. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for less volatile or thermally fragile compounds. In an analysis of Acacia arabica bark extract, LC-MS was used to tentatively identify this compound. orientjchem.org The analysis was performed on a C18 column with a gradient elution of methanol (B129727) and water, and detection was achieved with a mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes. mdpi.comorientjchem.org

This compound has been identified and quantified in a variety of complex mixtures, highlighting its presence in both natural and engineered systems.

Table 2: Detection and Quantification of this compound in Various Complex Mixtures

This interactive table summarizes findings from different studies where this compound was identified as a component within a complex mixture, detailing the analytical method used and the source of the sample.

| Source of Mixture | Analytical Method | Finding/Context | Reference(s) |

| Bio-crude from grass residue | GC-MS | Found in minor concentrations (less than 7% of nitrogen compounds). | mdpi.com |

| Bio-crude from microalgae | GC-MS | Identified as a component of the bio-crude oil produced via HTL. | uwo.ca |

| Ripe fruits of Capparis spinosa | GC-MS | Detected exclusively in ripe fruits, suggesting activation of specialized metabolic pathways during ripening. | mdpi.com |

| Bio-oil from Ricinus communis residue | GC-MS | Identified as a major compound (3.47% peak area) in bio-oil produced at 500°C. | researchgate.net |

| Household cleaning products | LC-QTOF-MS | Identified in 1 out of 31 tested bathroom/toilet cleaning products via non-target screening. | |

| Extract of Acacia arabica bark | LC-MS (ES-) | Tentatively identified with a measured mass-to-charge ratio (m/z) of 213.21. | orientjchem.org |

| HTL aqueous phase recycling | GC-MS | Detected in bio-crude produced in experiments recycling the aqueous phase from sewage sludge HTL. | mdpi.com |

Exploration of Biological Activities

This compound, a fatty acid amide, has been identified in various natural and synthetic contexts, prompting investigations into its biological roles. Its unique structure, featuring a long hydrocarbon tail and a polar amide group, underpins its diverse activities.

Antimicrobial Properties and Mechanisms

This compound has been noted for its potential antimicrobial effects. It has been detected in ripe fruits of Capparis spinosa, where it is suggested that specialized metabolic pathways activated during ripening produce such compounds. mdpi.com These compounds may contribute to the protection of seeds and the prevention of fruit spoilage through their antimicrobial properties. mdpi.com

The precise mechanism of action for this compound is not fully elucidated, but it can be contextualized by the known antimicrobial mechanisms of similar chemical structures. Generally, the antimicrobial activity of cationic compounds stems from their ability to bind to negatively charged microbial membranes, leading to membrane disruption, puncture, and cell lysis. mdpi.com Another potential mechanism involves the inhibition of microbial enzymes through interactions with the compound. frontiersin.org For related molecules, N-methylation has been shown to be a viable strategy for modulating the therapeutic properties of antimicrobial agents, sometimes enhancing their activity against specific bacterial strains. nih.gov

Table 1: Documented Antimicrobial Context of this compound

| Source Organism/Context | Implied Biological Role | Reference |

| Capparis spinosa (Caper) | Potential antimicrobial activity to prevent fruit spoilage | mdpi.com |

Potential in Drug Delivery Systems and Amphiphilic Nature

This compound is classified as an amphiphilic compound, possessing both a hydrophobic and a hydrophilic component. cymitquimica.com Its structure consists of a long, 12-carbon dodecyl chain, which is hydrophobic, and a polar N-methylamide head group capable of forming hydrogen bonds. cymitquimica.com This dual nature makes it less soluble in water but more soluble in organic solvents and allows it to function as a surfactant or emulsifier, as evidenced by its identification in household cleaning products. cymitquimica.comeeer.org

The amphiphilic character of molecules like this compound is fundamental to their potential application in drug delivery systems. nih.govrsc.org Amphiphiles can self-assemble in aqueous environments to form organized nanostructures such as vesicles or micelles. nih.govrsc.orgresearchgate.net These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites within the body. nih.gov While direct application of this compound in a specific drug delivery system is not extensively documented, its inherent properties as a surfactant make it a candidate for the design of such nano-carriers. cymitquimica.comrsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Understanding the relationship between the molecular structure of this compound and its biological activity is crucial for optimizing its properties. SAR and QSAR studies employ computational tools to predict the bioactivity of chemical compounds and guide the design of new, more effective molecules. nih.gov

Computational Approaches to SAR Analysis

Computational methods are integral to modern medicinal chemistry for establishing SAR. nih.gov Key approaches include:

Molecular Docking : This technique predicts the preferred orientation of a molecule (a ligand) when bound to a target, such as a protein receptor. nih.gov It simulates the fitting of the ligand into the binding site and uses a scoring function to estimate the strength of the interaction, helping to predict its biological effect. nih.gov

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This "pharmacophore" can then be used as a template to search for other molecules with similar activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of molecules with their biological activities. mdpi.comnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in drug discovery. mdpi.com

These computational strategies provide a rational framework for analyzing and predicting the biological potential of compounds like this compound.

Identification of Structural Elements Critical for Activity

The biological and chemical properties of this compound are a direct result of its specific structural components. A detailed analysis of these elements is key to understanding its activity.

Table 2: Key Structural Elements of this compound and Their Functional Roles

| Structural Element | Chemical Feature | Contribution to Activity | Reference(s) |

| Dodecyl Chain | Long (12-carbon) aliphatic chain | Provides significant hydrophobicity, essential for surfactant properties and interaction with nonpolar environments like cell membranes. | cymitquimica.com |

| Amide Group | Polar -C(O)N- linkage | Acts as the hydrophilic head, capable of forming hydrogen bonds, influencing solubility and interactions with polar molecules. | cymitquimica.com |

| N-Methyl Group | Methyl (-CH3) substituent on the nitrogen atom | Can affect the molecule's conformational flexibility, stability against enzymatic degradation, and modulate binding affinity to biological targets. | nih.gov |

Molecular Scaffold Enumeration for SAR Information Enrichment

Structure-Activity Relationship (SAR) information can be significantly expanded through systematic computational techniques like molecular scaffold enumeration. nih.govnih.gov This methodology addresses a common challenge in early-stage drug discovery where initial screening hits may be singletons, making it difficult to establish a clear SAR. nih.gov

A protocol known as EnCore has been developed for this purpose. It works by performing systematic, single-atom mutations on a "parent" molecular scaffold to generate a cluster of structurally related scaffolds. nih.govnih.gov This process can involve changes to aliphatic rings, linkers, and the physicochemical properties of the scaffold. nih.gov

By applying this method to a compound like this compound, a virtual library of related molecules can be created. Analyzing this expanded set of compounds can reveal which structural modifications are permissible, which enhance activity, and which are detrimental. nih.gov This enrichment of SAR information is crucial for accelerating the process of hit confirmation and guiding the subsequent optimization of a lead compound. nih.gov

Modeling and Prediction of Biological Effects from Molecular Structure

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in modern chemical and pharmaceutical research. These in silico methods predict the biological activity and potential hazards of chemical compounds based on their molecular structure, accelerating research and reducing the need for extensive laboratory testing. researchgate.netnih.govresearchgate.net For this compound, such models have been applied to forecast its toxicological profile and explore its potential therapeutic activities.

One area of investigation has been the use of QSAR-based tools for toxicological assessment. chemsafetypro.com In a study screening chemicals in household cleaning products, the free QSAR tool Toxtree was utilized to estimate the toxic hazard of identified substances. eeer.org This approach uses a decision tree framework, known as the Cramer classification scheme, to categorize compounds into one of three classes based on their chemical structure, which in turn corresponds to a Threshold of Toxicological Concern (TTC). chemsafetypro.comnih.gov Cramer Class I includes simple structures with known metabolic pathways suggesting low toxicity, while Class III contains structural features that suggest potential toxicity or warrant no strong initial presumption of safety. americanchemistry.comeuropa.eu In this analysis, this compound was assigned to Cramer Class III, indicating a structural basis for a cautious toxicological outlook. eeer.org

| Prediction Tool | Classification Method | Predicted Class | Implication | Source |

|---|---|---|---|---|

| Toxtree | Cramer Classification Scheme | Class III | Suggests potential for significant toxicity based on structural features. americanchemistry.comnih.gov | eeer.org |

In addition to toxicological predictions, molecular docking studies have been employed to investigate the potential bioactivity of this compound. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein, to form a stable complex. nih.govgardp.org This method is instrumental in structure-based drug design for identifying potential drug candidates. gardp.org

A molecular docking analysis was conducted to evaluate the interaction of this compound, identified in a methanolic extract of the milky mushroom (Calocybe indica), with key enzymes related to type-2 diabetes. e3s-conferences.org The study focused on α-amylase and α-glucosidase, which are established targets for anti-diabetic drugs. e3s-conferences.orgmdpi.comatmiyauni.ac.in The results showed that this compound exhibited a good binding affinity for these receptor proteins, with a calculated binding energy of -8.149 kcal/mol. e3s-conferences.org The lowest binding energy indicates the highest binding affinity, suggesting that this compound may act as an inhibitor of these enzymes. e3s-conferences.org

| Target Protein | Biological Relevance | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| α-amylase and α-glucosidase | Enzymes targeted for the management of type-2 diabetes. e3s-conferences.org | -8.149 | e3s-conferences.org |

These modeling and prediction studies provide valuable initial insights into the biological effect profile of this compound. The QSAR analysis points towards a need for careful safety assessment, while the molecular docking results suggest a promising avenue for further investigation into its potential anti-diabetic properties.

Occurrence in Environmental Matrices

The detection of this compound in commercial goods points to a potential pathway for its release into the environment through household wastewater streams.

Analysis of various household products has led to the identification of this compound. In a suspect and non-target screening study of 31 household cleaning products purchased online, this compound was detected in one product intended for bathroom and toilet cleaning. eeer.org The study classified products by use, including categories such as kitchen, glass, metal, and multipurpose cleaners, but the amide was specifically found in the bathroom/toilet category. eeer.org

Table 1: Detection of this compound in Household Products This table is interactive. Click on the headers to sort.

| Product Category | Number of Products Analyzed in Category | Detection Status | Source |

|---|---|---|---|

| Bathroom/Toilet | 8 | Detected in 1 product | eeer.org |

| Air conditioner | 2 | Not Detected | eeer.org |

| Carpet | 2 | Not Detected | eeer.org |

| Glass | 5 | Not Detected | eeer.org |

| Automobile | 2 | Not Detected | eeer.org |

Transformation Pathways in Biorefining Processes

This compound is a significant nitrogen-containing compound found in bio-crudes derived from the hydrothermal liquefaction (HTL) of various feedstocks, including grass residue, fish proteins, microalgae, and sewage sludge. mdpi.comaip.orgrsc.orgmdpi.com As nitrogen poisons catalysts and reduces fuel stability, its removal through hydrotreating is a critical step in upgrading bio-crude to transportation fuels. acs.org this compound is frequently used as a model compound to study the kinetics and reaction networks of this upgrading process. acs.orgx-mol.netresearchgate.net

Hydrotreating is a refining process that uses hydrogen at elevated temperatures and pressures in the presence of a catalyst to remove heteroatoms like oxygen (hydrodeoxygenation, HDO), nitrogen (hydrodenitrogenation, HDN), and sulfur. researchgate.net When upgrading bio-crudes containing this compound, the goal is to break the carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds to produce hydrocarbons. acs.orgx-mol.net Research has shown that while complete oxygen removal during hydrotreatment is often achievable, nitrogen removal is more challenging. acs.org

Studies using this compound as a model compound over a sulfided Nickel-Molybdenum (B8610338)/Alumina (NiMo/Al₂O₃) catalyst have identified two primary transformation pathways. acs.orgx-mol.netresearchgate.net

Deoxygenation-Denitrogenation (DO) Pathway : This is the dominant route. x-mol.netresearchgate.net The amide is first deoxygenated to form an amine intermediate (dodecylmethylamine), which is subsequently denitrogenated to produce hydrocarbons. acs.orgx-mol.net

Denitrogenation-Deoxygenation (DN) Pathway : This is the minor route. x-mol.netresearchgate.net The amide first undergoes denitrogenation, breaking the C-N bond to form an alkanol intermediate, which is then deoxygenated. acs.orgx-mol.net

The presence of hydrogen sulfide (B99878) (H₂S), often present in hydrotreating processes, influences these pathways by inhibiting the deoxygenation step while promoting the denitrogenation step in the dominant DO pathway. acs.orgx-mol.netresearchgate.net

Reaction conditions significantly affect the transformation of this compound. Hydrotreating is typically conducted at high temperatures (e.g., 300-350°C) and pressures (e.g., 7-8 MPa). acs.orgresearchgate.net

The choice of catalyst has a profound impact on activity and selectivity:

Sulfided NiMo/Al₂O₃ : This conventional hydrotreating catalyst effectively converts this compound, primarily through the DO pathway. x-mol.netresearchgate.net

Zirconia-Supported Noble Metals : A study comparing various metals on a zirconia (ZrO₂) support for the hydrotreatment of a similar C16 amide found that the metal identity was the main factor in catalytic activity. acs.org Platinum (Pt/ZrO₂) and Ruthenium (Ru/ZrO₂) showed the highest activity for converting the amide. acs.org Rhodium (Rh/ZrO₂) demonstrated that high HDO activity does not necessarily translate to high HDN activity. acs.org Nickel (Ni/ZrO₂) and Palladium (Pd/ZrO₂) exhibited the lowest activity. acs.org

Table 2: Influence of Catalyst Metal on Amide Hydrotreatment This table is interactive. Click on the headers to sort.

| Catalyst (on ZrO₂ Support) | Relative Activity for Amide Conversion | Primary Paraffin Product from C16 Amide | Source |

|---|---|---|---|

| Pt/ZrO₂ | High | n-Hexadecane | acs.org |

| Ru/ZrO₂ | High | n-Pentadecane | acs.org |

| Rh/ZrO₂ | Moderate | n-Pentadecane | acs.org |

| Pd/ZrO₂ | Low | Not specified | acs.org |

| Ni/ZrO₂ | Low | Not specified | acs.org |

The transformation of this compound proceeds through several nitrogen-containing intermediates before complete nitrogen removal.

Amines : As described in the dominant DO pathway, the primary intermediate is an amine, specifically dodecylmethylamine. x-mol.netopenstax.orglibretexts.org This amine can then undergo further reactions, including substitution with H₂S to form alkanethiols or reaction with another amine molecule to form dialkylamines. researchgate.net

Nitriles : Condensation reactions under hydrothermal conditions can lead to the formation of nitriles from amide precursors. researchgate.net

Other Amides : In hydrothermal liquefaction of biomass, a variety of amides are often detected alongside this compound, such as Dodecanamide and 9-Octadecenamide, indicating a complex reaction environment where different amides can form and interconvert. mdpi.commdpi.com

The reduction of this compound with reagents like lithium aluminum hydride is known to produce dodecylmethylamine via an iminium ion intermediate. openstax.orglibretexts.org While not a biorefining condition, this illustrates the stability of the amine intermediate.

Elemental Composition Changes During Transformation Processes

The transformation of this compound through processes such as hydrothermal liquefaction (HTL) and pyrolysis results in significant alterations to its elemental composition. As a fatty acid amide with the chemical formula C13H27NO, its degradation and conversion into smaller or repolymerized molecules inherently involve the redistribution of its constituent carbon, hydrogen, nitrogen, and oxygen atoms. cymitquimica.com

Research into the thermochemical conversion of biomass, where this compound is often identified as a product or intermediate, shows that the primary transformation reactions affecting its elemental makeup are deamination/denitrogenation and deoxygenation. mdpi.comrsc.org Studies on model compounds confirm these pathways. For instance, the hydrotreating of this compound over a sulfided NiMo/Al2O3 catalyst proceeds via two main routes: a dominant pathway involving initial deoxygenation followed by the denitrogenation of the resulting amine intermediate, and a secondary pathway beginning with denitrogenation followed by deoxygenation of the alkanol intermediate. researchgate.net

Data on Elemental Composition

The following tables illustrate the change in elemental composition from the initial compound to a representative product phase where it is a constituent.

Table 1: Elemental Composition of this compound (C13H27NO) This table shows the calculated mass percentage of each element in a pure this compound molecule.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 73.18 |

| Hydrogen | H | 1.008 | 27 | 27.216 | 12.76 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.56 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.50 |

| Total | 42 | 213.365 | 100.00 |

Table 2: Representative Elemental Composition of Bio-crude from HTL This table provides an example of the elemental composition of a bio-crude produced from the hydrothermal liquefaction of sewage sludge, a process known to yield this compound as a component. The values demonstrate the general shift towards a product with lower heteroatom content compared to many of the individual precursors. tesisenred.net

| Element | Symbol | Composition (wt%) |

| Carbon | C | 75.06 |

| Hydrogen | H | 11.31 |

| Nitrogen | N | 4.07 |

| Oxygen | O | 9.56 |

Materials Science and Industrial Applications Research of N Methyldodecanamide Excluding Basic Compound Identification

Applications in Surfactant Systems

N-Methyldodecanamide, a fatty acid amide, demonstrates significant utility in the formulation of surfactant systems due to its amphiphilic nature, possessing both a long hydrophobic dodecyl chain and a polar amide group. cymitquimica.com This structure allows it to act as a surfactant itself or as a co-surfactant, modifying the properties of solutions containing other surfactants like sodium dodecyl sulfate (B86663) (SDS) or cetyltrimethylammonium bromide (CTAB). researchgate.netresearchgate.net Its role is particularly notable in influencing the aggregation behavior and rheological properties of these systems.

Premicellar Aggregation and Micelle Formation

In aqueous solutions, surfactant molecules self-assemble to minimize the unfavorable contact between their hydrophobic tails and water. This process often begins with the formation of small aggregates at concentrations below the critical micelle concentration (CMC); this initial step is known as premicellar aggregation. researchgate.net For fatty acid N-methylethanolamides, which are structurally similar to this compound, studies have identified the existence of a critical premicellization concentration (cac) at which these initial aggregates form. researchgate.net These premicellar aggregates can be detected by observing changes in surface tension and fluorescence intensity of probes like pyrene. researchgate.net

As the concentration increases to the CMC, more organized structures called micelles are formed. doubtnut.comaimspress.com The formation of micelles is a cooperative process where the hydrophobic tails cluster together to form a core, shielded from the water by the hydrophilic head groups, which form the outer surface or corona of the micelle. doubtnut.commpg.de The addition of this compound or its analogs, such as N-hydroxyethyl-N-methyldodecanamide (NMEA-12), to solutions of ionic surfactants can induce significant micellar growth. researchgate.netresearchgate.net This growth is driven by the ability of the nonionic amide to pack between the charged head groups of the primary surfactant, reducing electrostatic repulsion and allowing the micelles to transition from small, spherical structures to larger, elongated forms. researchgate.net Dynamic light scattering measurements have confirmed that as the mixing fraction of NMEA-12 increases in an SDS system, the micellar size grows, leading to the formation of wormlike micelles. researchgate.netresearchgate.net

Viscoelastic Behavior in Surfactant Systems

A key consequence of the transition from spherical to elongated, wormlike micelles is a dramatic increase in the viscosity of the surfactant solution. researchgate.net When these long, flexible micelles become concentrated enough to overlap and entangle, they form a transient network structure, imparting viscoelastic properties to the fluid. most.gov.bdeolss.net This behavior is observed when N-hydroxyethyl-N-methyldodecanamide (NMEA-12) is added to solutions of both anionic (SDS) and cationic (CTAB, DTAB) surfactants. researchgate.netresearchgate.netresearchgate.netacs.org

The resulting viscoelastic solutions often exhibit flow behavior that can be described by the Maxwell model, which characterizes a fluid with a single stress relaxation time. researchgate.netmost.gov.bdeolss.netacs.org This model applies well at low shear frequencies, indicating that the entangled network of wormlike micelles behaves as a classic viscoelastic system. researchgate.netmost.gov.bd The rheological properties, such as the zero-shear viscosity (η₀) and the plateau modulus (G₀), are dependent on the concentration of the amide co-surfactant. most.gov.bd The addition of NMEA-12 to a surfactant solution can lead to a significant increase in viscosity, and in some systems, can form a highly viscoelastic, gel-like solution. researchgate.netresearchgate.net This viscosity-boosting effect is crucial for applications requiring fluid thickening, such as in personal care products and industrial formulations. cymitquimica.com

Interactive Table 1: Effect of N-hydroxyethyl-N-methyldodecanamide (NMEA-12) on Surfactant Systems

| Primary Surfactant | Observation | Resulting Structure | Rheological Behavior | Citations |

|---|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Increased viscosity and micellar size with added NMEA-12. | Wormlike micelles | Viscoelastic, follows Maxwell model at low shear frequencies. | researchgate.net, researchgate.net |

| Dodecyltrimethylammonium Bromide (DTAB) | Viscosity increase with added N-hydroxyethyl-N-methylhexadecanamide (NMEA-16), a longer chain analog. | Wormlike micelles | Viscoelastic. | researchgate.net, acs.org |

| Hexadecyltrimethylammonium Bromide (CTAB) | Viscosity increase with added NMEA-12. | Wormlike micelles | Viscoelastic, follows Maxwell model at low shear frequencies. | researchgate.net, acs.org, acs.org |

Integration in Advanced Materials

While primarily known for its surfactant properties, this compound and its derivatives also serve as building blocks or additives in the creation of advanced materials. Its chemical structure, featuring a reactive amide group and a long alkyl chain, allows for its incorporation into various material systems.

One area of application is in the synthesis of more complex surfactants and polymers. For example, the reduced form, N-methyldodecylamine, is used as a reactant in the synthesis of anionic gemini (B1671429) (dimeric) surfactants. smolecule.com These specialized surfactants can exhibit superior properties, such as a very low critical micellization concentration and enhanced solubilization capacity, compared to their monomeric counterparts. smolecule.com Furthermore, this compound can be chemically reduced to N-methyldodecylamine, a secondary amine that serves as a versatile precursor for other compounds, including polymers. smolecule.comopenstax.orgpressbooks.pub

Research has also explored the use of this compound in functional formulations. It has been listed as a component in additive compositions for functional fluids, such as lubricants, where it may act as a friction modifier. google.com It has also been identified as a potential component in reversible thermochromic coatings, which change color in response to temperature variations. google.com Although research into its role in advanced solid materials is less common, its properties suggest potential as a plasticizer or processing aid in polymer systems or as a hydrophobic surface modifier. In one study, this compound did not show conversion under specific manganese-catalyzed hydrogenation conditions, which has implications for its stability and potential use in polymer recycling and depolymerization contexts where selective bond cleavage is desired. acs.org

Industrial Relevance in Biofuel Production and Upgrading

This compound has emerged as a significant compound in the context of renewable energy, specifically in the production of biofuels from biomass. It is consistently identified as a nitrogen-containing compound in the bio-crude oil produced via hydrothermal liquefaction (HTL) of various wet feedstocks. mdpi.compnnl.govmdpi.com HTL is a process that uses hot, pressurized water to convert biomass into a liquid fuel precursor. mdpi.com

The presence of this compound in bio-crude stems from the chemical conversion of proteins and lipids present in the biomass feedstock under HTL conditions. aip.orgresearchgate.net It has been detected in bio-crude derived from diverse sources, including protein-extracted grass residue, microalgae (such as Spirulina platensis, Chlorella vulgaris, and marine microalgae), and sewage sludge. mdpi.compnnl.govnih.govijsgce.comresearchgate.net The concentration of amides like this compound in the bio-crude is influenced by the feedstock composition and the HTL process parameters, such as temperature. aip.orgijsgce.com For instance, in the HTL of fish processing waste, the concentration of amide compounds, including this compound, was observed to increase significantly at a reaction temperature of 275 °C. aip.org

The high nitrogen content in bio-crude, partly due to compounds like this compound, is undesirable as it can poison catalysts used in downstream upgrading processes and contributes to NOx emissions upon combustion. researchgate.netacs.org Therefore, the removal of these nitrogen compounds through catalytic hydrotreating is a critical step in upgrading bio-crude to transportation-grade fuels. acs.orgx-mol.net

Kinetic studies using this compound as a model compound have been performed to understand its behavior during hydrotreating over catalysts like sulfided NiMo/Al₂O₃. x-mol.netplu.mxresearchgate.net These studies reveal that the conversion of this compound proceeds through two primary reaction pathways:

Deoxygenation (DO) followed by Denitrogenation (DN): The amide is first converted to an amine intermediate, which is then further processed to remove the nitrogen. This DO pathway is typically dominant. x-mol.netplu.mxresearchgate.net

Denitrogenation (DN) followed by Deoxygenation (DO): The amide is converted to an alkanol intermediate before the final oxygen removal. x-mol.netplu.mxresearchgate.net

The removal of nitrogen from amides and other nitrogenous species remains a significant challenge in the co-processing of bio-crudes with petroleum streams. x-mol.netresearchgate.net Understanding the reaction networks and kinetics of compounds like this compound is essential for designing more effective catalysts and processes for producing cleaner, high-quality biofuels. x-mol.netresearchgate.net

Theoretical and Computational Studies of N Methyldodecanamide

Computational Chemistry for Reaction Mechanisms

The study of reaction mechanisms through computational chemistry offers a microscopic view of how chemical transformations occur, including the identification of transient intermediates and transition states. mdpi.com These methods are particularly valuable for complex catalytic processes involving molecules like N-Methyldodecanamide.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. catalysis.blog In the field of catalysis, DFT provides critical insights into reaction pathways, activation energies, and the electronic properties of catalysts, which is essential for designing more efficient catalytic processes. catalysis.blogsumitomo-chem.co.jp

In the context of this compound, DFT calculations have been instrumental in understanding its hydrotreating process over sulfided nickel-molybdenum (B8610338) (NiMoS) catalysts. researchgate.net This process is vital for upgrading bio-crudes, where this compound serves as a model compound for nitrogen-containing species. researchgate.netx-mol.net Computational studies reveal that the conversion of this compound proceeds via two primary reaction pathways on a sulfided NiMo/Al₂O₃ catalyst: x-mol.netresearchgate.net

Deoxygenation (DO) Pathway: This involves the initial removal of the oxygen atom, followed by the denitrogenation of the resulting amine intermediate. This pathway is generally dominant. researchgate.netx-mol.net

Denitrogenation (DN) Pathway: This pathway begins with the removal of the nitrogen atom, followed by the deoxygenation of the alkanol intermediate. researchgate.netx-mol.net

DFT calculations help to elucidate the energetics of these pathways, confirming that the obtained results are sensible and can be integrated into broader kinetic models for reaction engineering. researchgate.netresearchgate.net Furthermore, computational studies on related secondary amides, such as N-methyl acetamide, have used DFT to explore reaction steps like transmetalation in palladium-catalyzed N-arylation, highlighting the ability of ligands to facilitate the reaction by creating a highly electrophilic metal center. nih.gov

Kinetic modeling is crucial for understanding and optimizing chemical processes. For the hydrotreating of this compound, detailed reaction networks and kinetics are necessary for the rational selection of catalysts and process parameters. researchgate.netx-mol.net Studies have successfully developed kinetic models for the hydrotreating of this compound over sulfided NiMo/Al₂O₃ catalysts. x-mol.netresearchgate.net

Table 1: Reaction Pathways for Hydrotreating of this compound

| Pathway | Initial Step | Intermediate Product | Final Product | Dominance |

|---|---|---|---|---|

| Deoxygenation (DO) | Removal of Oxygen | Amine | Alkane | Dominant researchgate.netx-mol.net |

| Denitrogenation (DN) | Removal of Nitrogen | Alkanol | Alkane | Less Dominant researchgate.netx-mol.net |

Density Functional Theory (DFT) in Catalysis

Molecular Modeling and Simulations for Structure-Property Relationships

Molecular modeling and simulations are used to establish correlations between the molecular structure of a compound and its macroscopic properties. For this compound, its long alkyl chain and amide functional group dictate its physical and chemical behavior.

The presence of the amide group allows for the formation of hydrogen bonds, which influences properties like melting and boiling points. cymitquimica.com The long dodecyl chain imparts significant hydrophobic character, making it sparingly soluble in water but soluble in organic solvents. cymitquimica.com Computational methods can quantify these properties. For example, various properties of this compound have been calculated using methods such as the Joback and Crippen methods, providing theoretical estimates for key parameters. chemeo.com

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Calculation Method |

|---|---|---|---|

| Molecular Weight | 213.36 | g/mol | IUPAC Atomic Weights |

| Normal Boiling Point (Tboil) | 600.88 | K | Joback Method chemeo.com |

| Normal Melting Point (Tfus) | 341.00 ± 3.00 | K | NIST (Experimental) chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 57.71 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 36.12 | kJ/mol | Joback Method chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.653 | - | Crippen Method chemeo.com |

| Water Solubility (log10WS) | -4.23 | mol/l | Crippen Method chemeo.com |

Studies on other N-alkylamides provide further insight into the structure-property relationships applicable to this compound. Computational investigations into the hydration of amides with varying N-alkyl groups (methyl, ethyl, isopropyl) have shown that the size and bulkiness of the alkyl group significantly influence the hydration dynamics. nih.gov Interestingly, the dynamics of the local environment around the amide group speed up with a bulkier N-alkyl substituent, an effect attributed to faster rotations of the bulkier group. nih.gov The steric effect of the N-alkyl group also impacts the hydrogen-bond making and breaking between water and the amide's carbonyl group. nih.gov These findings suggest that the long dodecyl chain in this compound plays a crucial role in its interaction with aqueous environments and its self-assembly properties.

Q & A

Q. What are the key physicochemical properties of N-Methyldodecanamide, and how do they influence experimental design?

- Methodological Answer : Physicochemical properties such as molecular weight, boiling point, and logP (partition coefficient) are critical for solvent selection, purification, and solubility studies. For structurally related amides (e.g., N,N-Diethyldodecanamide), molecular weights range between 227–255 g/mol, boiling points between 166–167°C (at 2 torr), and logP values around 4.7, indicating moderate hydrophobicity . These parameters suggest that this compound may require inert atmosphere handling during synthesis and reversed-phase chromatography for analysis. Experimental protocols should account for its viscosity (common in long-chain amides) and stability under varying pH conditions .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for amide quantification. For example, N-methylacetamide in urine is analyzed using a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas, splitless injection, and electron ionization (EI) at 70 eV. Calibration curves (1–100 µg/mL) and internal standards (e.g., deuterated analogs) ensure precision (within-day RSD <5%) and accuracy (recovery >95%) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is also viable for polar amides .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with strong acids/bases and moisture. For laboratory spills, use absorbent materials (e.g., vermiculite) and wash skin/eyes with copious water (≥15 minutes) followed by medical consultation. Stability studies under accelerated conditions (40°C/75% RH) for 4 weeks can empirically confirm shelf life .

Q. What are the primary synthetic routes for this compound, and what are their limitations?

- Methodological Answer : Common methods include:

- Acylation : Reacting dodecanoyl chloride with methylamine in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine as a base. Yields may be limited by side reactions (e.g., over-alkylation).

- Transamidation : Using methylamine and a dodecanoate ester under catalytic conditions (e.g., NaOMe). This route avoids hazardous acyl chlorides but requires rigorous solvent drying.

Purification via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization (ethanol/water) is recommended .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) for structural confirmation (e.g., methylamide proton at δ 2.8–3.1 ppm) with high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/water mobile phase). Purity ≥98% is typically required for biological assays. Differential scanning calorimetry (DSC) can assess crystallinity and melting behavior .

Advanced Research Questions

Q. How can meta-analysis frameworks address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Use the Cochrane Handbook’s PRISMA guidelines to systematically screen studies, extract data (e.g., IC50 values, assay types), and quantify heterogeneity via I² statistics. For example, if I² >50%, apply random-effects models to account for between-study variance. Sensitivity analyses (e.g., excluding low-quality studies) and subgroup stratification (e.g., by cell line or concentration range) resolve inconsistencies .

Q. What strategies optimize this compound’s synthetic yield and scalability?

- Methodological Answer : Employ design of experiments (DoE) to test variables:

Q. How can mixed-methods approaches elucidate this compound’s mechanism of action?

- Methodological Answer : Integrate:

- Quantitative : Dose-response assays (e.g., mitochondrial toxicity in HepG2 cells) with LC-MS/MS quantification of intracellular concentrations.

- Qualitative : Transcriptomic analysis (RNA-seq) to identify dysregulated pathways.

Triangulate findings using causal network modeling to distinguish direct vs. indirect effects .

Q. What are the critical parameters for validating this compound’s stability in long-term toxicology studies?

- Methodological Answer : Conduct forced degradation studies under:

- Hydrolytic conditions : pH 1–13 at 40°C for 24 hours.

- Oxidative stress : 3% H₂O₂ for 6 hours.

Monitor degradation products via UPLC-QTOF-MS and assess toxicity using in silico tools (e.g., OECD QSAR Toolbox) .

Q. How do structural modifications of this compound impact its pharmacokinetic profile?

- Methodological Answer :

Compare analogues (e.g., N-Ethyl or N-Cyclohexyl derivatives) using: - In vitro permeability : Caco-2 cell monolayers to predict intestinal absorption.

- Metabolic stability : Liver microsomal assays (e.g., t½ >30 minutes indicates suitability for oral dosing).

Molecular dynamics simulations (e.g., docking with serum albumin) rationalize binding affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products